PF-1163A

概要

説明

PF-1163A is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

科学的研究の応用

PF-1163A has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Material Science: The compound’s properties can be exploited in the development of new materials with specific characteristics.

作用機序

Target of Action

PF-1163A, a depsipeptide antifungal compound isolated from Penicillium, primarily targets the enzyme ERG25p , a C-4 methyl oxidase in the ergosterol biosynthetic pathway . This enzyme plays a crucial role in the synthesis of ergosterol, a major component of fungal cell membranes .

Mode of Action

This compound interacts with its target, ERG25p, by inhibiting its function . This inhibition blocks the synthesis of ergosterol, leading to an accumulation of 4,4-dimethylzymosterol and a decrease of ergosterol . The disruption of ergosterol synthesis affects the integrity and function of the fungal cell membrane, leading to its antifungal activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthetic pathway . By inhibiting the enzyme ERG25p, this compound disrupts the conversion of 4,4-dimethylzymosterol to ergosterol . This disruption affects the composition and function of the fungal cell membrane, leading to the compound’s antifungal activity .

Result of Action

The inhibition of ergosterol synthesis by this compound leads to a disruption in the integrity and function of the fungal cell membrane . This results in the antifungal activity of the compound, specifically against the pathogenic fungal strain Candida albicans .

Action Environment

The action of this compound can be influenced by various environmental factors. . Additionally, this compound acts synergistically with fluconazole to reduce the growth of azole-resistant C. albicans

生化学分析

Biochemical Properties

PF-1163A blocks ergosterol synthesis with an IC50 of 12 ng/ml . This compound specifically inhibits the enzyme ERG25p, a C-4 methyl oxidase in the ergosterol biosynthetic pathway .

Cellular Effects

This compound effectively suppresses the growth of Candida albicans (MIC = 8 µg/ml), without affecting other Candida species, Aspergillus fumigatus, or HepG2 cells . It enhances the efficacy of fluconazole against azole-resistant C. albicans strains, showing a significant decrease in MICs .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the enzyme ERG25p, a C-4 methyl oxidase in the ergosterol biosynthetic pathway . This inhibition blocks ergosterol synthesis, leading to its antifungal activity .

準備方法

Synthetic Routes and Reaction Conditions

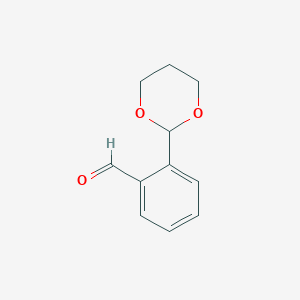

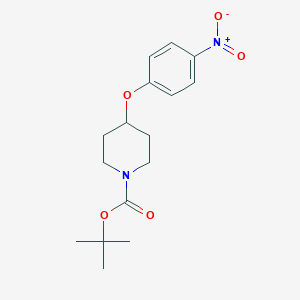

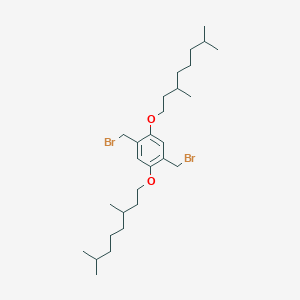

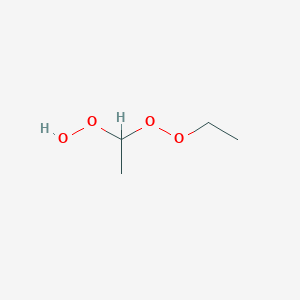

The synthesis of PF-1163A typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, which are then subjected to various chemical reactions to form the final compound. Common synthetic routes include:

Formation of the oxazacyclotridecane ring: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the hydroxyethoxy and hydroxypentyl groups: These functional groups are introduced through nucleophilic substitution reactions.

Final assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of flow microreactor systems, which offer improved efficiency and scalability compared to traditional batch processes .

化学反応の分析

Types of Reactions

PF-1163A undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The phenyl and hydroxyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, acids, or bases are employed depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction can produce primary or secondary alcohols.

類似化合物との比較

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

特性

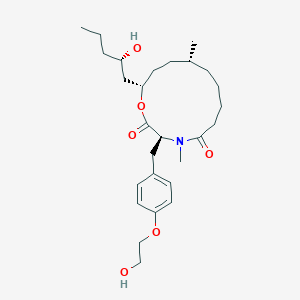

IUPAC Name |

(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO6/c1-4-7-22(30)19-24-13-10-20(2)8-5-6-9-26(31)28(3)25(27(32)34-24)18-21-11-14-23(15-12-21)33-17-16-29/h11-12,14-15,20,22,24-25,29-30H,4-10,13,16-19H2,1-3H3/t20-,22+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBGPLZSWIQIOV-VQPAQMSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C[C@@H]1CC[C@@H](CCCCC(=O)N([C@H](C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of (3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione (PF1163A) as an antifungal agent?

A1: (3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione (PF1163A) exerts its antifungal activity by inhibiting the enzyme C-4 sterol methyl oxidase (ERG25p). [, ] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting ERG25p, PF1163A disrupts ergosterol production, leading to the accumulation of 4,4-dimethylzymosterol and a decrease in ergosterol levels within fungal cells. [] This disruption of the fungal cell membrane ultimately results in growth inhibition and fungicidal activity.

Q2: What evidence supports the conclusion that PF1163A targets C-4 sterol methyl oxidase?

A2: Two key pieces of evidence support the conclusion that PF1163A targets C-4 sterol methyl oxidase:

- Accumulation of 4,4-dimethylzymosterol: Treatment with PF1163A leads to the accumulation of 4,4-dimethylzymosterol in Saccharomyces cerevisiae, a model organism for studying ergosterol biosynthesis. [] This accumulation indicates a blockage in the ergosterol pathway at the step catalyzed by C-4 sterol methyl oxidase.

- Resistance in ERG25 overexpressing strain: Strains of Saccharomyces cerevisiae overexpressing the ERG25 gene, which encodes C-4 sterol methyl oxidase, exhibit resistance to PF1163A. [] This finding strongly suggests that ERG25p is the primary target of PF1163A.

Q3: What is the structural characterization of PF1163A?

A3: PF1163A is a 13-membered macrolide. Its structure comprises a derivative of N-methyl tyrosine and a hydroxy fatty acid. [] PF1163A and its closely related analog, PF1163B, differ only by an additional hydroxyl group on the side chain of PF1163A. [] The complete structure elucidation was achieved through spectroscopic analyses of degradation products and X-ray crystallography of the de-2-hydroxyethyl derivative of PF1163B. []

Q4: Have there been any studies on the structure-activity relationship (SAR) of PF1163A?

A4: While comprehensive SAR studies are not extensively described in the provided literature, the structural difference between PF1163A and PF1163B provides a starting point. The presence of an additional hydroxyl group in PF1163A suggests a potential role of this functional group in its antifungal activity or pharmacokinetic properties. Further investigation into the influence of modifications to the macrolide ring, the N-methyl tyrosine moiety, and the hydroxy fatty acid side chain could reveal crucial information for developing more potent or selective antifungal agents. []

Q5: What is the significance of PF1163A being isolated from a marine-derived fungus?

A5: The isolation of PF1163A and related macrolides from a marine-derived fungus, Penicillium meleagrinum var. viridiflavum, highlights the vast potential of marine environments as sources of novel bioactive compounds. [] Marine fungi, in particular, have demonstrated a remarkable capacity to produce structurally diverse secondary metabolites with unique biological activities. This finding underscores the importance of exploring marine biodiversity for discovering new therapeutic agents, including those with antifungal properties.

Q6: What are the potential advantages of PF1163A showing synergistic effects with fluconazole?

A6: The discovery that PF1163A exhibits synergistic effects with fluconazole against azole-resistant Candida albicans is particularly significant. [] This synergy suggests a potential strategy for combating the growing problem of antifungal resistance. By combining PF1163A with existing antifungals like fluconazole, it may be possible to achieve effective treatment outcomes with lower doses of each drug, potentially minimizing toxicity and reducing the emergence of resistance. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[a]phenalen-3-one](/img/structure/B163240.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide](/img/structure/B163245.png)

![hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione](/img/structure/B163266.png)